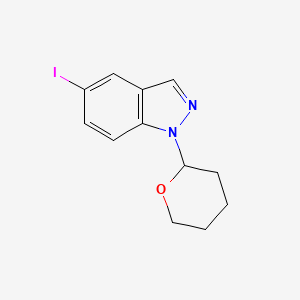

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

5-iodo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGKQBPGDONEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Indazole Core

The initial step involves synthesizing a substituted indazole, often via cyclization reactions starting from suitable precursors such as o-nitroanilines or o-aminobenzyl derivatives. A typical route involves:

- Cyclization of o-nitroaniline derivatives under acidic or basic conditions to form the indazole ring system.

- Protection and functionalization of the indazole as needed for subsequent halogenation.

Selective Halogenation and Iodination

The indazole core undergoes regioselective halogenation at the 3-position:

- Electrophilic halogenation using iodine (I₂) in the presence of a catalyst such as copper or silver salts, which facilitates the substitution at the 3-position.

- Alternatively, palladium-catalyzed halogenation can be employed for regioselectivity and higher yields.

The reaction conditions typically involve:

| Condition | Reagents | Solvent | Temperature | Yield Notes |

|---|---|---|---|---|

| Iodination | I₂, CuI or AgNO₃ | Acetone or DMSO | Room temperature to 50°C | High regioselectivity |

Attachment of the Tetrahydro-2H-pyran-2-yl Group

The N-1 position of the indazole is functionalized with the tetrahydro-2H-pyran-2-yl moiety:

- Nucleophilic substitution using a suitable tetrahydro-2H-pyran-2-yl halide or alcohol derivative.

- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often employed to attach the heterocyclic group efficiently.

The general reaction involves:

Indazole derivative + tetrahydro-2H-pyran-2-yl halide (or equivalent) + Pd catalyst + base

Reaction conditions:

| Reagent | Catalyst | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Tetrahydro-2H-pyran-2-yl halide | Pd(dba)₃ or Pd₂(dba)₃ | K₂CO₃ or Cs₂CO₃ | Toluene or DMF | 80–110°C | Efficient coupling |

Representative Synthetic Route (Based on Literature)

A typical synthetic route, adapted from recent publications, involves:

- Preparation of the indazole core via cyclization of suitable precursors.

- Regioselective iodination at the 3-position using iodine and a catalyst.

- Protection of the nitrogen at N-1 with the tetrahydro-2H-pyran-2-yl group using a palladium-catalyzed cross-coupling reaction.

Step 1: Cyclization of o-nitroaniline derivative → indazole scaffold

Step 2: Iodination with I₂ and CuI → 3-iodo-indazole

Step 3: Cross-coupling with tetrahydro-2H-pyran-2-yl halide in presence of Pd catalyst → 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-indazole

Data Table Summarizing Preparation Conditions

Notes on Industrial and Scale-Up Approaches

- Flow chemistry techniques can be employed for halogenation steps to improve safety and scalability.

- Purification via recrystallization or chromatography ensures high purity for subsequent biological testing.

- Automation and continuous flow reactors optimize yields and reduce reaction times on an industrial scale.

Research Findings and Data Insights

Recent studies emphasize the importance of regioselectivity and reaction optimization:

- Regioselectivity in iodine addition is critical to avoid polyhalogenation.

- Catalyst choice influences the efficiency of the cross-coupling step, with Pd-based catalysts being most effective.

- Reaction conditions such as temperature, solvent, and base significantly impact the yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the indazole core.

Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can modify the functional groups on the indazole core.

Scientific Research Applications

Medicinal Chemistry

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to be explored for:

- Anticancer Activity : Studies have indicated that indazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of iodine may enhance these properties due to increased lipophilicity and potential halogen bonding interactions .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of:

- Novel Indazole Derivatives : The ability to modify the tetrahydropyran moiety allows chemists to create a library of compounds with varied biological activities. This can lead to the discovery of new drugs or agrochemicals .

Material Science

Research into the material properties of indazole derivatives, including this compound, suggests applications in:

- Polymer Chemistry : The compound can be utilized in synthesizing functional polymers with specific electronic or optical properties, making it valuable in the development of advanced materials .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | |

| Indazole Derivative A | Anticancer | 10 | |

| Indazole Derivative B | Antimicrobial | 25 |

Table 2: Synthetic Pathways

| Step Number | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Iodination | Iodine, Acetic Acid | 85 |

| 2 | Cyclization | Tetrahydropyran derivative, Base | 75 |

| 3 | Functionalization | Various amines | Variable |

Case Study 1: Anticancer Screening

In a recent study, researchers synthesized a series of indazole derivatives including this compound and evaluated their anticancer properties against human breast cancer cell lines. The study found that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further drug development .

Case Study 2: Polymer Development

Another study focused on using indazole derivatives in creating conductive polymers for electronic applications. The incorporation of the tetrahydropyran unit was shown to enhance the mechanical stability and conductivity of the resulting polymer films, indicating promising applications in flexible electronics .

Mechanism of Action

The mechanism of action of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with molecular targets, potentially affecting various biochemical pathways. The iodine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity towards enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Position : The 5-iodo substitution in 5-Iodo-1-THP-indazole contrasts with the 6-iodo isomer, which exhibits distinct reactivity in cross-coupling due to steric and electronic differences .

- Dual Halogenation : 5-Bromo-3-iodo-1-THP-indazole’s dual halogenation enables sequential functionalization, though its higher molecular weight may affect pharmacokinetics .

- THP Protection : All THP-protected indazoles demonstrate improved stability compared to unprotected analogs, facilitating handling in synthetic workflows .

5-Iodo-1-THP-indazole

- Synthesis: Typically synthesized via iodination of 1-THP-indazole precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane .

- Yield : ~89% (reported for 6-iodo analog under similar conditions) .

- Advantages : High regioselectivity and compatibility with THP protection .

5-Bromo-3-Iodo-1-THP-indazole

- Challenges : Competitive halogenation at multiple positions necessitates precise reaction control .

Biological Activity

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by recent research findings.

Chemical Structure and Properties

The compound features an indazole core substituted with an iodine atom and a tetrahydro-pyran moiety. This unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of the Wnt signaling pathway, which is crucial in cancer progression. The stabilization of β-catenin, a key component in this pathway, can be measured through assays that assess the compound's inhibitory effects on cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 1.32 μM to 4.62 μM against various cancer cell lines, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves inhibition of specific kinases associated with tumor growth. It has been shown to affect the phosphorylation states of proteins involved in cell signaling pathways, particularly those linked to apoptosis and cell proliferation .

In Vitro Studies

In vitro studies using human cancer cell lines have demonstrated that derivatives of this compound significantly reduce the viability of cells by inducing apoptosis. For example, a related derivative was found to decrease phosphorylated JNK levels by 65–80% compared to untreated controls, suggesting that the compound can effectively modulate stress response pathways in cancer cells .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in inhibiting tumor growth. In one study, mice treated with this compound exhibited a significant reduction in tumor size compared to controls, reinforcing its potential as an anticancer therapeutic agent .

Data Tables

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | A431 | 2.06 | EGFR inhibition |

| Study 2 | H1975 | 4.62 | Wnt pathway inhibition |

| Study 3 | MiaPaCa2 | 1.32 | Apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.